

Commercial Availability of 4-Bromo-3-iodobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *4-Bromo-3-iodobenzoic acid*

Cat. No.: *B079514*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom on the benzoic acid core, provides multiple reactive sites for functionalization. This allows for the construction of complex molecular architectures, making it a valuable intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide provides an in-depth overview of its commercial availability, synthesis, and key applications in drug discovery.

Commercial Availability

4-Bromo-3-iodobenzoic acid is readily available from a variety of chemical suppliers. The typical purity offered is $\geq 95\text{-}97\%$, and it is generally supplied as a solid in powder or crystalline form. The following table summarizes the availability from several vendors.

Supplier	CAS Number	Purity	Available Quantities
CymitQuimica	42860-06-0	97%	1g, 5g, 10g, 25g [1]
AOBChem	1809157-98-9 (derivative)	97%	250mg, 500mg, 1g, 5g, 10g, 25g
Pharmaffiliates	42860-06-0	High Purity	Inquire for details
BLD Pharm	42860-06-0	Inquire for details	Inquire for details
Sigma-Aldrich (Merck)	42860-06-0	Inquire for details	Inquire for details

Experimental Protocols

The synthesis of **4-bromo-3-iodobenzoic acid** and its analogs can be achieved through several synthetic routes. Below are generalized experimental protocols based on common organic chemistry transformations for related compounds, which can be adapted for the specific synthesis of **4-bromo-3-iodobenzoic acid**.

Protocol 1: Electrophilic Bromination of a Halogenated Precursor

This protocol outlines a general procedure for the bromination of an iodinated benzoic acid derivative.

Materials:

- 3-Iodobenzoic acid
- N-Bromosuccinimide (NBS)
- Sulfuric acid (concentrated)
- Anhydrous solvent (e.g., dichloromethane, acetonitrile)
- Sodium sulfite solution

- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Dissolve 3-iodobenzoic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Carefully add concentrated sulfuric acid to the solution.
- Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- Quench the reaction by slowly adding a saturated solution of sodium sulfite to neutralize any remaining bromine.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

- Purify the crude product by recrystallization or column chromatography to yield **4-bromo-3-iodobenzoic acid**.

Protocol 2: Oxidation of a Toluene Derivative

This method involves the oxidation of a di-halogenated toluene precursor.

Materials:

- 1-Bromo-2-iodo-4-methylbenzene
- Potassium permanganate (KMnO₄) or other suitable oxidizing agent
- Sulfuric acid (dilute)
- Sodium bisulfite
- Standard glassware for organic synthesis

Procedure:

- Suspend 1-bromo-2-iodo-4-methylbenzene in an aqueous solution of a base (e.g., sodium carbonate).
- Heat the mixture and add a solution of potassium permanganate portion-wise.
- Reflux the reaction mixture until the purple color of the permanganate disappears.
- Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
- Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.
- If necessary, decolorize the solution by adding a small amount of sodium bisulfite.
- Collect the precipitated **4-bromo-3-iodobenzoic acid** by filtration, wash with cold water, and dry.

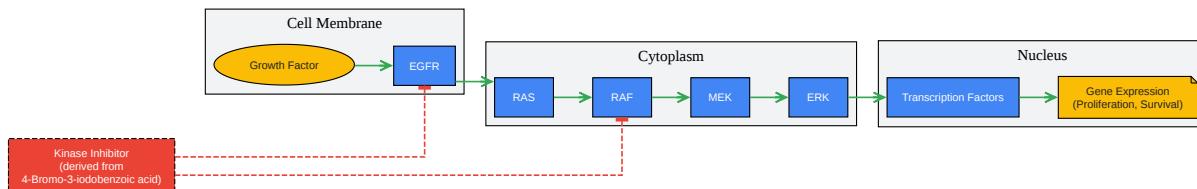
- Further purification can be achieved by recrystallization.

Applications in Drug Development

4-Bromo-3-iodobenzoic acid is a versatile building block in drug discovery due to its ability to participate in various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the synthesis of complex molecular scaffolds.[2]

Kinase Inhibitors

Halogenated benzoic acids are key components in the synthesis of small molecule kinase inhibitors for cancer therapy.[1] These inhibitors often target signaling pathways that are dysregulated in cancer cells, such as the RAF/MEK/ERK and EGFR pathways. The bromine and iodine atoms on **4-bromo-3-iodobenzoic acid** can be selectively functionalized to generate libraries of compounds for screening against various kinases.

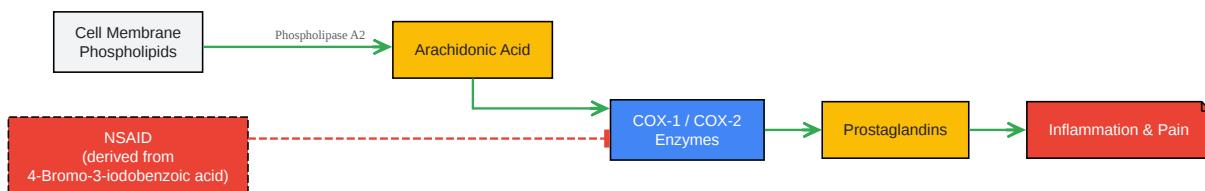


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Caption: RAF/MEK/ERK and EGFR signaling pathways targeted by kinase inhibitors.

Anti-inflammatory Agents

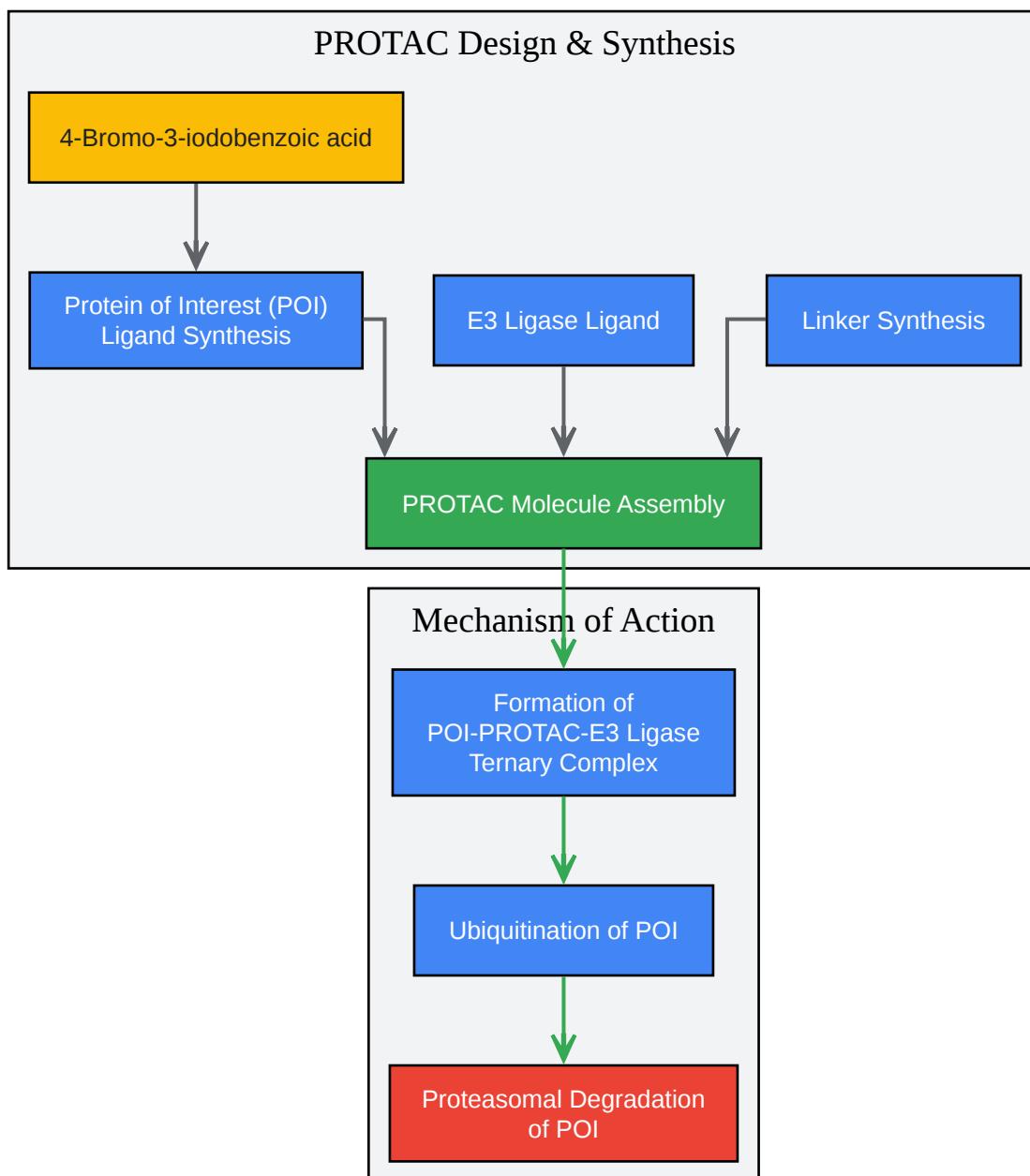
This compound also serves as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety is a common feature in many NSAIDs, contributing to their binding to the active site of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3]

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Caption: Mechanism of action of NSAIDs via inhibition of COX enzymes.

PROTACs and Targeted Protein Degradation

4-Bromo-3-iodobenzoic acid is also listed as a building block for protein degrader building blocks, which are used in the development of Proteolysis Targeting Chimeras (PROTACs).^[4] PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.



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Caption: General workflow for the development and mechanism of action of PROTACs.

Conclusion

4-Bromo-3-iodobenzoic acid is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its utility in the synthesis of kinase inhibitors, anti-inflammatory agents, and targeted protein degraders underscores its

importance for researchers and scientists in the pharmaceutical industry. The availability of this compound from multiple suppliers facilitates its integration into various research and development pipelines.

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